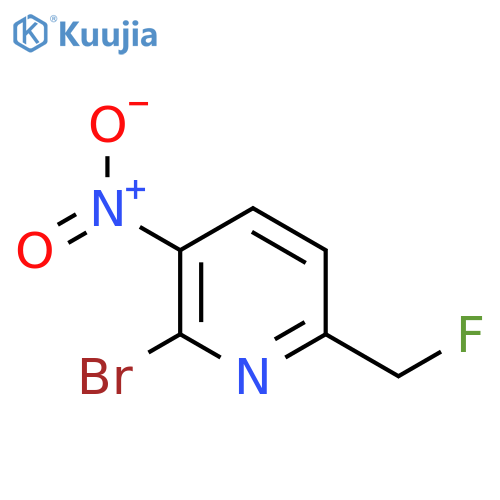

Cas no 1805554-32-8 (2-Bromo-6-fluoromethyl-3-nitropyridine)

2-Bromo-6-fluoromethyl-3-nitropyridine 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-6-fluoromethyl-3-nitropyridine

-

- インチ: 1S/C6H4BrFN2O2/c7-6-5(10(11)12)2-1-4(3-8)9-6/h1-2H,3H2

- InChIKey: YOXFDFIXKOQKLC-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C=CC(CF)=N1)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 175

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 58.7

2-Bromo-6-fluoromethyl-3-nitropyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029013213-1g |

2-Bromo-6-fluoromethyl-3-nitropyridine |

1805554-32-8 | 95% | 1g |

$2,808.15 | 2022-04-01 | |

| Alichem | A029013213-250mg |

2-Bromo-6-fluoromethyl-3-nitropyridine |

1805554-32-8 | 95% | 250mg |

$1,078.00 | 2022-04-01 |

2-Bromo-6-fluoromethyl-3-nitropyridine 関連文献

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

2-Bromo-6-fluoromethyl-3-nitropyridineに関する追加情報

Comprehensive Overview of 2-Bromo-6-fluoromethyl-3-nitropyridine (CAS No. 1805554-32-8): Properties, Applications, and Industry Insights

2-Bromo-6-fluoromethyl-3-nitropyridine (CAS No. 1805554-32-8) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This nitropyridine derivative features a unique combination of functional groups, including a bromo substituent, a fluoromethyl group, and a nitro moiety, which contribute to its reactivity and versatility in synthetic applications. Researchers and industry professionals frequently search for terms like "synthesis of nitropyridine derivatives", "fluoromethyl pyridine applications", or "brominated heterocycles in drug discovery", reflecting the compound's relevance in modern chemistry.

The molecular structure of 2-Bromo-6-fluoromethyl-3-nitropyridine (CAS No. 1805554-32-8) enables its use as a key intermediate in the development of small-molecule therapeutics and crop protection agents. Recent trends in green chemistry have sparked interest in optimizing its synthesis to reduce environmental impact, aligning with searches for "sustainable heterocyclic synthesis" and "eco-friendly nitration methods". The compound's electron-deficient pyridine core makes it particularly valuable for cross-coupling reactions, a topic frequently explored in organometallic chemistry forums and publications.

Analytical characterization of 2-Bromo-6-fluoromethyl-3-nitropyridine typically involves advanced techniques such as HPLC purity analysis, NMR spectroscopy, and mass spectrometry. These methods address common user queries about "quality control for pyridine derivatives" and "structural confirmation of halogenated nitropyridines". The compound's stability profile under various conditions is another area of interest, particularly for researchers investigating "storage conditions for sensitive intermediates" or "handling protocols for fluoromethyl compounds".

In pharmaceutical applications, the 2-Bromo-6-fluoromethyl-3-nitropyridine scaffold has shown promise in the design of kinase inhibitors and antimicrobial agents. This connects to trending searches about "nitropyridine motifs in drug design" and "fluorine-containing bioactive molecules". The compound's ability to undergo selective functionalization at multiple positions makes it valuable for structure-activity relationship (SAR) studies, a hot topic in medicinal chemistry optimization.

From a commercial perspective, 2-Bromo-6-fluoromethyl-3-nitropyridine (CAS No. 1805554-32-8) occupies a niche but growing market segment. Procurement specialists often search for "reliable suppliers of bromo-nitropyridine derivatives" and "bulk quantities of fluoromethyl heterocycles", indicating robust demand. The compound's pricing and availability fluctuate based on raw material costs for bromination reagents and fluoromethylation agents, factors closely monitored by industry analysts.

Recent patent literature reveals innovative applications of 2-Bromo-6-fluoromethyl-3-nitropyridine in material science, particularly in the development of organic electronic materials and liquid crystal compositions. This aligns with growing interest in "nitropyridine-based functional materials" and "halogenated pyridines for optoelectronics". The compound's electron-withdrawing characteristics make it suitable for modifying charge transport properties in advanced materials.

Safety considerations for handling 2-Bromo-6-fluoromethyl-3-nitropyridine follow standard laboratory protocols for nitroaromatic compounds and organobromides. While not classified as hazardous under normal conditions, proper personal protective equipment (PPE) and ventilation systems are recommended, addressing common queries about "safe handling of fluoromethyl pyridines". The compound's thermal stability and compatibility with common solvents are frequently documented in technical datasheets.

Looking ahead, 2-Bromo-6-fluoromethyl-3-nitropyridine (CAS No. 1805554-32-8) is poised to maintain its importance in specialty chemical applications. Emerging research directions include its potential in bioconjugation chemistry and as a building block for PET radiotracers, topics generating increasing search traffic for "fluorine-18 labeled pyridines" and "heterocyclic tags for biomolecules". The compound's unique structural features continue to inspire innovation across multiple scientific disciplines.

1805554-32-8 (2-Bromo-6-fluoromethyl-3-nitropyridine) 関連製品

- 1903639-86-0(3-(2-ethoxyphenyl)-N-{6-(furan-2-yl)pyridin-3-ylmethyl}propanamide)

- 946302-89-2(1-(2-chloro-6-fluorophenyl)methyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2172221-75-7(4-(chloromethyl)-1-(1-cyclobutylethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole)

- 2229085-46-3(2-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1-difluoropropan-2-amine)

- 261380-18-1((2R)-2-{(tert-butoxy)carbonylamino}-3-(furan-2-yl)propanoic acid)

- 1368712-24-6(Benzeneethanol, α-(aminomethyl)-3,4-dimethyl-)

- 1240725-46-5(1-Azetidinecarboxylic acid, 3-(2-oxiranyl)-, 1,1-dimethylethyl ester)

- 418785-68-9(4-fluoro-N-(furan-2-ylmethyl)-2-methylaniline)

- 2002-24-6(2-Aminoethan-1-ol hydrochloride)

- 1171555-50-2(2,4-difluoro-N-{5-(4-methanesulfonylphenyl)methyl-1,3,4-oxadiazol-2-yl}benzamide)